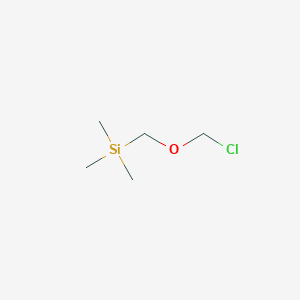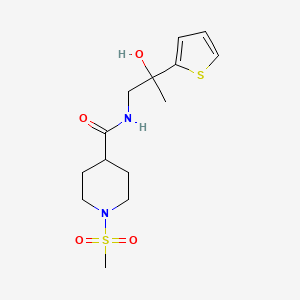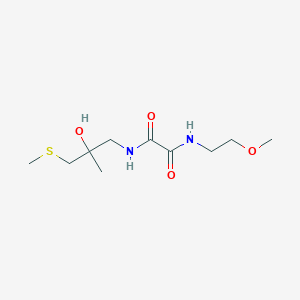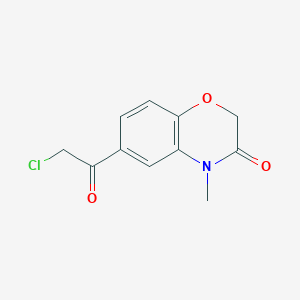
Trimethylsilylmethoxymethyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilylmethoxymethyl chloride is an organochlorine compound with the formula C6H15ClOSi. It is a colorless liquid at room temperature and is widely used in organic synthesis, particularly as a protecting group for hydroxyl groups. This compound is known for its ability to protect hydroxyl groups, which can be selectively cleaved under mild conditions using fluoride ions .
作用机制
Target of Action
Trimethylsilylmethoxymethyl chloride (SEM-Cl) is primarily used as a reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .
Mode of Action
SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions . This compound interacts with its targets by forming a protective layer around them, preventing them from reacting with other substances in the environment.
Result of Action
The primary result of SEM-Cl’s action is the protection of certain functional groups in organic compounds, allowing for more controlled and selective chemical reactions . This can be particularly useful in the synthesis of complex organic compounds where selectivity and control are crucial.
Action Environment
The action of SEM-Cl can be influenced by various environmental factors. For instance, it is known that SEM-Cl is stable in the absence of water . This suggests that the presence of water could potentially influence its stability and efficacy. Additionally, the use of different deprotection reagents can influence the effectiveness of SEM-Cl .
生化分析
Biochemical Properties
Trimethylsilylmethoxymethyl chloride is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions . It interacts with biomolecules such as enzymes, proteins, and other hydroxyl group-containing compounds, providing a protective layer that can be selectively removed when needed .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to hydroxyl groups in biomolecules, thereby protecting these groups from reactions . This protection can be selectively removed with fluoride under mild conditions .
准备方法
Trimethylsilylmethoxymethyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of trimethylsilylmethanol with chloromethyl methyl ether in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Trimethylsilylmethoxymethyl chloride undergoes several types of chemical reactions, including:
科学研究应用
Trimethylsilylmethoxymethyl chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used as a protecting group for alcohols, phenols, and amines in organic synthesis.
Biology and Medicine: In biological research, it is used to protect sensitive hydroxyl groups in complex molecules, facilitating the study of biochemical pathways and the synthesis of biologically active compounds.
相似化合物的比较
Trimethylsilylmethoxymethyl chloride is similar to other silyl protecting groups such as tert-butyldimethylsilyl chloride and triisopropylsilyl chloride. it is unique in its ability to form stable, yet easily cleavable, silyl ethers. This makes it particularly useful in synthetic applications where selective protection and deprotection are required. Other similar compounds include:
- Tert-butyldimethylsilyl chloride
- Triisopropylsilyl chloride
- Trimethylsilyl chloride
These compounds vary in their stability and ease of cleavage, with this compound offering a good balance between stability and ease of deprotection.
属性
IUPAC Name |
chloromethoxymethyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClOSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSOPDGZIBGWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)COCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-methoxyacetamide](/img/structure/B2890551.png)

![2-(2-Fluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one](/img/structure/B2890553.png)
![4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2890555.png)
![4-tert-butyl-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890556.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2890558.png)
![4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890561.png)
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890562.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890565.png)

![Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2890572.png)
